1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and multiple methyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the carboxylic acid group. Common synthetic routes may involve the use of reagents such as piperidine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-
- Polmacoxib : A dual inhibitor of COX-2 and carbonic anhydrase, known for its tissue-specific transport mechanism .
Uniqueness
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is unique due to its specific structural features, such as the presence of multiple methyl groups and a piperidine ring
Propriétés
Numéro CAS |
82048-29-1 |
---|---|
Formule moléculaire |
C13H23N2O4+ |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
4-oxo-4-[(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2)7-9(8-13(3,4)15(12)19)14-10(16)5-6-11(17)18/h9H,5-8H2,1-4H3,(H-,14,16,17,18)/p+1 |
Clé InChI |
GRYREFZVYUMFCL-UHFFFAOYSA-O |
SMILES canonique |
CC1(CC(CC([N+]1=O)(C)C)NC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.